2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride (frequently designated as AEEA·HCl, Amino-PEG2-acetic acid, or 8-amino-3,6-dioxaoctanoic acid hydrochloride) is a highly versatile, heterobifunctional ultra-short PEG linker. Structurally, it features a primary amine and a carboxylic acid separated by a diethylene glycol (PEG2) spacer, providing an extended backbone of 9 atoms [1]. In industrial bioconjugation, peptide synthesis, and the development of Antibody-Drug Conjugates (ADCs) and PROTACs, this compound is procured to introduce precise spatial separation while drastically enhancing the aqueous solubility of hydrophobic payloads [2]. The hydrochloride salt form is the critical procurement standard; by protonating the primary amine, the HCl salt prevents the spontaneous intramolecular cyclization (lactamization) and oligomerization that rapidly degrade the free base form during storage, ensuring >98% purity and batch-to-batch reproducibility for sensitive manufacturing workflows [1].
Substituting AEEA·HCl with generic alternatives introduces severe process and formulation risks. Replacing this PEG2 linker with a hydrophobic aliphatic analog of similar length, such as 6-aminohexanoic acid (Ahx), frequently causes growing peptide chains to aggregate during Solid-Phase Peptide Synthesis (SPPS) and severely reduces the solubility of final ADC constructs in physiological media [1]. Attempting to procure the free base form of AEEA (CAS 134978-97-5) to save on desalting steps is a false economy; the unprotonated amine readily attacks the carboxylic acid, leading to rapid degradation via lactamization and yielding an unpredictable mixture of cyclic byproducts and linear oligomers . Furthermore, utilizing protected variants (like Fmoc-AEEA-OH) for direct protein conjugation necessitates harsh, basic deprotection steps (e.g., 20% piperidine) that irreversibly denature sensitive monoclonal antibodies and target proteins, a problem entirely avoided by using the unprotected HCl salt [1].
Amino-PEG-acids are inherently unstable as free bases due to the thermodynamic favorability of self-condensation. Procurement of the AEEA hydrochloride salt ensures the primary amine remains protonated, physically preventing nucleophilic attack on the carboxyl terminus. This stabilizes the compound, allowing it to maintain >98% purity over long-term storage (months to years at -20°C), whereas the free base (CAS 134978-97-5) rapidly degrades into cyclic lactams and oligomers [1].
| Evidence Dimension | Shelf-life and purity retention |
| Target Compound Data | AEEA·HCl maintains >98% purity during extended storage. |
| Comparator Or Baseline | AEEA free base (rapidly degrades via spontaneous lactamization). |
| Quantified Difference | HCl salt extends viable shelf life from weeks to years by preventing intramolecular cyclization. |
| Conditions | Standard inert storage conditions (ambient to -20°C). |
Procuring the HCl salt guarantees batch-to-batch reproducibility and eliminates the costly requirement for point-of-use synthesis or extensive pre-conjugation purification.
When designing bioconjugates or synthesizing complex peptides, the choice of spacer drastically impacts processability. Substituting a hydrophobic 6-aminohexanoic acid (Ahx) linker with the hydrophilic AEEA (PEG2) linker significantly enhances the solvation of the construct. The oxygen atoms in the PEG backbone act as hydrogen bond acceptors, shielding hydrophobic payloads and preventing on-resin aggregation during SPPS, which directly translates to higher crude yields and superior physiological solubility [1].
| Evidence Dimension | Construct solubility and aggregation resistance |
| Target Compound Data | AEEA (PEG2) linker (highly hydrophilic, maintains solvation). |
| Comparator Or Baseline | Ahx linker (hydrophobic aliphatic chain, promotes aggregation). |
| Quantified Difference | PEG2 prevents aggregation-induced synthesis failures and solubilizes hydrophobic ADC payloads far better than equivalent-length aliphatic chains. |
| Conditions | Aqueous physiological media and Solid-Phase Peptide Synthesis (SPPS). |
Selecting the PEG2 linker over aliphatic alternatives prevents costly synthesis failures and ensures the final biologic drug remains soluble in blood serum.
For direct labeling of sensitive biomolecules, using protected linkers is unviable. The unprotected AEEA·HCl salt allows for immediate, one-step aqueous conjugation using standard EDC/NHS or carbonyldiimidazole (CDI) chemistry. In contrast, utilizing Fmoc-AEEA-OH requires a multi-step process involving coupling, harsh basic deprotection (e.g., piperidine), and subsequent purification—conditions that routinely denature monoclonal antibodies and native proteins [1].
| Evidence Dimension | Synthetic steps and protein compatibility |
| Target Compound Data | Unprotected AEEA·HCl (enables 1-step aqueous conjugation). |
| Comparator Or Baseline | Fmoc-AEEA-OH (requires 3-step process with harsh deprotection). |
| Quantified Difference | Eliminates the deprotection step, completely avoiding the use of denaturing reagents like piperidine. |
| Conditions | Aqueous buffer bioconjugation to sensitive proteins/antibodies. |
Procuring the unprotected HCl salt streamlines biomanufacturing workflows and preserves the tertiary structure and biological activity of target proteins.
AEEA provides a precise 9-atom backbone (approximately 9-10 Å extended length) with a low molecular weight (163.17 g/mol free base equivalent). This specific spacer length is frequently optimal for overcoming steric hindrance between conjugated moieties (such as a fluorophore and a binding peptide) without introducing the excessive hydrodynamic radius, entropic penalty, or synthetic complexity associated with longer PEG4 or PEG6 linkers [1].
| Evidence Dimension | Spacer length and molecular footprint |
| Target Compound Data | AEEA / PEG2 (~9 Å length, MW 163.17). |
| Comparator Or Baseline | PEG4 or PEG6 linkers (longer, higher MW, increased entropic penalty). |
| Quantified Difference | Provides sufficient spatial separation to prevent steric clash while maintaining a significantly smaller molecular footprint than higher-order PEGs. |
| Conditions | Steric optimization in PROTAC or PNA-peptide conjugate design. |
Allows developers to fine-tune the distance between functional domains precisely, optimizing target binding affinity without unnecessarily increasing the drug's molecular weight.
Directly leveraging its superior solubility profile compared to aliphatic linkers (like Ahx), AEEA·HCl is heavily procured to synthesize the linker-payload complexes of ADCs. The PEG2 moiety shields highly hydrophobic cytotoxic payloads, ensuring the intermediate remains soluble during conjugation to the monoclonal antibody and preventing aggregation of the final biologic in systemic circulation [1].
In the synthesis of PNA-peptide conjugates, AEEA is the industry-standard 'O-linker'. Its precise ~9 Å length provides the necessary flexibility to prevent steric clashes between the rigid PNA backbone and the bulky amino acid side chains of the CPP, while its hydrophilicity counteracts the poor aqueous solubility inherent to uncharged PNA oligomers [2].
Because it is supplied as an unprotected, stable hydrochloride salt, AEEA·HCl is the ideal precursor for direct aqueous bioconjugation. It is routinely used alongside EDC/NHS coupling agents to attach functional groups (e.g., fluorophores, biotin) to the surface lysines of sensitive native proteins, entirely bypassing the harsh deprotection steps required by Fmoc-protected alternatives [3].